Ring Size: Pyrazolo-Oxazepine vs. Pyrazolo-Oxazine
In a direct head-to-head synthetic comparison using the same electrophilic partner, dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate, the choice of hydrazinoalcohol dictates the specific fused ring system produced [1]. 2-Hydrazinoethanol (a two-carbon analog) yields a pyrazolo-oxazine ring system (a six-membered oxazine ring fused to pyrazole). In contrast, 3-Hydrazinylpropan-1-ol, with its three-carbon spacer, exclusively generates a pyrazolo-oxazepine ring system (a seven-membered oxazepine ring fused to pyrazole) [1].
| Evidence Dimension | Resultant Heterocyclic Scaffold |
|---|---|
| Target Compound Data | Pyrazolo-oxazepine (7-membered ring) |
| Comparator Or Baseline | 2-Hydrazinoethanol (C2): Pyrazolo-oxazine (6-membered ring) |
| Quantified Difference | Qualitative difference in ring size (7 vs. 6) and scaffold topology |
| Conditions | Condensation with dimethyl 2-pyrrolidino-4-oxo-2-pentenedioate in aqueous HCl [1] |
Why This Matters
This dictates the entire downstream molecular topology for structure-activity relationship (SAR) studies, making the compounds non-interchangeable for synthesizing a specific target heterocycle.
- [1] Hartner, F.W.; et al. Rapid synthesis of tetrahydro-4H-pyrazolo[1,5-a]diazepine-2-carboxylate. Tetrahedron Letters, 2003, 44(31), 5867-5870. View Source
